N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide
    N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide
        
    
    
                        
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        1020056-51-2    
    
    
        VCID:
        
        VC2618818    
        
        InChI:
        
        InChI=1S/C16H15Cl2FN2O2/c17-10-3-6-15(12(18)8-10)23-7-1-2-16(22)21-14-9-11(20)4-5-13(14)19/h3-6,8-9H,1-2,7,20H2,(H,21,22)    
    
        
        SMILES:
        
        C1=CC(=C(C=C1N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F    
    
        
        Molecular Formula:
        
        C16H15Cl2FN2O2    
    
        
        Molecular Weight:
        
        357.2 g/mol    
    
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide
CAS No.: 1020056-51-2
Cat. No.: VC2618818
Molecular Formula: C16H15Cl2FN2O2
Molecular Weight: 357.2 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 1020056-51-2 | 
|---|---|
| Molecular Formula | C16H15Cl2FN2O2 | 
| Molecular Weight | 357.2 g/mol | 
| IUPAC Name | N-(5-amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide | 
| Standard InChI | InChI=1S/C16H15Cl2FN2O2/c17-10-3-6-15(12(18)8-10)23-7-1-2-16(22)21-14-9-11(20)4-5-13(14)19/h3-6,8-9H,1-2,7,20H2,(H,21,22) | 
| Standard InChI Key | OTKLXZZAUCEVID-UHFFFAOYSA-N | 
| SMILES | C1=CC(=C(C=C1N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F | 
| Canonical SMILES | C1=CC(=C(C=C1N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F | 
                             Mass Molarity Calculator 
                        - mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
                             Molecular Mass Calculator